Molecular weight and formula of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Molecular weight and formula of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Part 1: Executive Summary & Structural Identity
C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a specialized diarylmethylamine intermediate used primarily in the development of small-molecule therapeutics. Structurally, it consists of a central methine carbon bonded to a primary amine, a 3,4-dimethylphenyl ring, and a pyridin-4-yl ring. This "privileged scaffold" motif is frequently encountered in kinase inhibitors, GPCR ligands (specifically antihistamines and muscarinic antagonists), and agrochemicals due to its ability to position two hydrophobic aromatic domains in a specific spatial orientation relative to a polar amine handle.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine |
| IUPAC Name | (3,4-Dimethylphenyl)(pyridin-4-yl)methanamine |
| CAS Number | 889939-64-4 |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| Monoisotopic Mass | 212.13 g/mol |
| Physical State | Viscous oil or low-melting solid (often supplied as HCl salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base) |
| pKa (Predicted) | ~8.5 (Primary amine), ~5.2 (Pyridine nitrogen) |
Part 2: Synthetic Methodology (The "How-To")
As a researcher, you require a robust, reproducible route to access this scaffold. While catalog sources exist, in-house synthesis allows for derivatization. The most reliable method for generating alpha-branched primary amines of this class is the Reductive Amination of the corresponding Ketone or the Reduction of the Oxime .
Below is a field-proven, self-validating protocol for the Reductive Amination route, chosen for its operational simplicity and high functional group tolerance.
Core Reaction Pathway
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Precursor Assembly: Synthesis of (3,4-dimethylphenyl)(pyridin-4-yl)methanone via Grignard addition to 4-cyanopyridine.
-
Amine Installation: Conversion of the ketone to the amine using Titanium(IV) isopropoxide and Sodium Borohydride (or Cyanoborohydride).
Figure 1: Synthetic workflow for accessing the target diarylmethylamine.
Detailed Experimental Protocol
Step 1: Synthesis of the Ketone Intermediate
-
Reagents: 4-Cyanopyridine (1.0 eq), 3,4-Dimethylphenylmagnesium bromide (1.2 eq, 0.5M in THF).
-
Procedure:
-
Cool a solution of 4-cyanopyridine in anhydrous THF to 0°C under Nitrogen.
-
Dropwise add the Grignard reagent. The solution will turn dark (deep red/brown) indicating the formation of the imine magnesium salt.
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Critical Control Point: Do not allow the temperature to exceed 5°C during addition to prevent polymerization of the pyridine ring.
-
Stir at RT for 2 hours.
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Quench: Cool to 0°C and add 2M HCl. Stir for 1 hour to hydrolyze the imine to the ketone.
-
Validation: Monitor by TLC (Hexane/EtOAc 7:3). The nitrile spot should disappear, replaced by a lower Rf ketone spot.
-
Step 2: Titanium-Mediated Reductive Amination
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Rationale: Direct reductive amination of diaryl ketones is sluggish due to steric hindrance. Using Titanium(IV) isopropoxide (
) acts as a Lewis acid and water scavenger, driving the formation of the ketimine intermediate before reduction. -
Reagents: Ketone (from Step 1),
(2.0 eq), Ammonia (7M in MeOH, 5.0 eq), Sodium Borohydride ( , 1.5 eq). -
Procedure:
-
Dissolve the ketone in anhydrous THF. Add
and Ammonia solution. -
Stir in a sealed tube for 6–12 hours at RT.
-
Checkpoint: Aliquot LCMS should show mass M+1 = 211 (Imine) or M+1 = 230 (Titanium complex).
-
Cool to 0°C and add
portion-wise. (Caution: Gas evolution). -
Stir for 2 hours.
-
Workup: Quench with aqueous Ammonium Hydroxide. A white precipitate (
) will form. Filter through Celite. -
Purification: The amine is basic. Extract into DCM, wash with brine. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1).
-
Part 3: Analytical Validation
To ensure the integrity of your synthesized compound, compare your data against these predicted parameters.
1. Mass Spectrometry (ESI+)
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Expected [M+H]+: 213.14 m/z.
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Pattern: Distinct M+1 peak. No bromine/chlorine isotope patterns should be visible.
2. Proton NMR (400 MHz, DMSO-d6)
-
Aromatic Region (Pyridine): Two doublets at approx.
8.5 (2H, -H) and 7.4 (2H, -H). -
Aromatic Region (Phenyl): Multiplet at
6.9–7.2 (3H) corresponding to the 3,4-dimethylphenyl ring. -
Benzylic Position: A distinct singlet at approx.
5.1–5.3 ppm (1H, ). Note: This shifts depending on salt form. -
Aliphatic Region: Two singlets at
2.1–2.2 ppm (6H) for the two methyl groups on the phenyl ring. -
Amine Protons: Broad singlet at
1.8–2.5 ppm (2H, ), exchangeable with .
Part 4: Applications in Drug Discovery
1. Kinase Inhibition: The diarylmethylamine scaffold mimics the ATP-binding hinge region interactions in several kinases. The pyridine nitrogen can accept a hydrogen bond from the hinge region, while the 3,4-dimethylphenyl group occupies the hydrophobic pocket (Gatekeeper region).
2. GPCR Ligands: This structural motif is homologous to the "pheniramine" class of antihistamines (H1 antagonists), where the core carbon connects two aryl rings and an amine side chain.
3. Fragment-Based Drug Design (FBDD): With a MW of 212 and LogP ~2.7, this molecule is an ideal "fragment" starting point. It adheres to the "Rule of 3" for fragments (MW < 300, LogP < 3, H-donors < 3), making it suitable for crystallographic screening campaigns.
References
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Santa Cruz Biotechnology. C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (CAS 889939-64-4) Product Data Sheet. Retrieved from
-
ChemScene. (2,5-Dimethylphenyl)(pyridin-4-yl)methanamine (Isomer Reference). Retrieved from
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
- Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction.
